Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-

Overview

Description

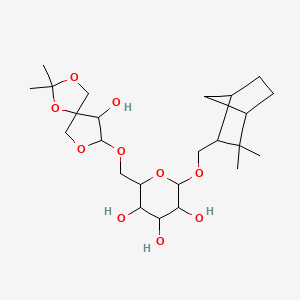

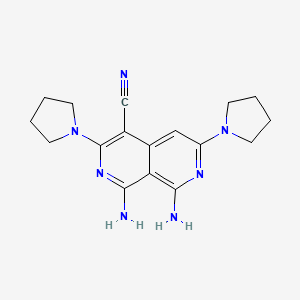

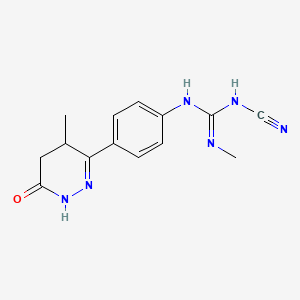

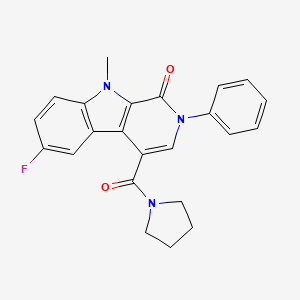

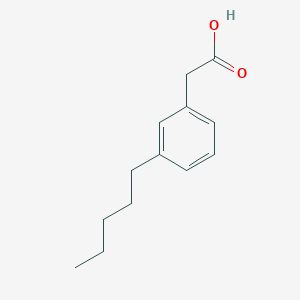

The compound “Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-” is a complex organic molecule with the molecular formula C23H20FN3O2 . It has been found to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of this compound or its analogues often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors in the synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a pyrido[3,4-b]indole moiety .Scientific Research Applications

Anxiolytic Applications

SL-651498 has been identified as an anxioselective compound with functional selectivity for α2- and α3-containing GABA_A receptors . It exhibits anxiolytic-like activity in various animal models, similar to diazepam, but with a higher safety profile. This makes it a potential candidate for treating anxiety disorders without the common side effects associated with benzodiazepines.

Anticonvulsant Effects

The compound has shown promise as an anticonvulsant. In studies, SL-651498 did not develop tolerance to its anticonvulsant effects even after repeated treatment for 10 days . This suggests its potential use in long-term management of seizure disorders.

Neuropharmacology

SL-651498’s interaction with GABA_A receptor subtypes points to its role in neuropharmacological applications. Its ability to modulate these receptors can help in understanding the neurochemical pathways involved in anxiety and epilepsy .

Sedation and Muscle Relaxation

While SL-651498 is primarily an anxiolytic, at higher doses, it has been observed to induce muscle weakness, ataxia, or sedation . This dual effect could be leveraged in clinical settings where both anxiolytic and sedative effects are desirable.

Alcohol Interaction Studies

Interestingly, SL-651498 was found to be less active than diazepam in potentiating the depressant effects of ethanol in mice . This property could be significant in developing safer anxiolytics for patients who consume alcohol.

Analgesic Potential

Research indicates that SL-651498 may have analgesic properties. It significantly reduced formalin-induced flinching in mice, suggesting its potential as a pain reliever .

Counteracting Chemical Threat Agents

SL-651498 has been tested for its efficacy in blocking seizure-like behavior induced by the chemical threat agent tetramethylenedisulfotetramine (TETS) in larval zebrafish . Its selective modulation of GABA_A receptor subtypes could make it a specific antidote for TETS intoxication.

Pharmacological Safety Profile

The compound’s safety profile is noteworthy. It does not induce tolerance or physical dependence, which are significant drawbacks of many benzodiazepines . This aspect could make it a preferred choice in various therapeutic applications where long-term medication is required.

Future Directions

The future directions for research on this compound could involve further investigation of its biological activities, particularly its inhibitory effects on FGFR1, 2, and 3 . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting area of future research .

Mechanism of Action

Target of Action

SL-651498, also known as Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 subtypes , and as a partial agonist at α1 and α5 subtypes . The GABA A receptor is the primary target of SL-651498 .

Mode of Action

SL-651498 interacts with its targets, the GABA A receptors, by binding to them and modulating their activity . As a full agonist at α2 and α3 subtypes, it fully activates these receptors, leading to an increase in the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . As a partial agonist at α1 and α5 subtypes, it only partially activates these receptors .

Biochemical Pathways

The activation of GABA A receptors by SL-651498 enhances the inhibitory effects of GABA in the brain . This leads to a decrease in neuronal excitability and results in anxiolytic and anticonvulsant effects .

Result of Action

The primary result of SL-651498’s action is its anxiolytic and anticonvulsant effects . By enhancing the inhibitory effects of GABA, it decreases neuronal excitability, which can help to reduce anxiety and prevent seizures .

properties

IUPAC Name |

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWHWWDIFGNCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045803 | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)- | |

CAS RN |

205881-86-3 | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SL-651498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL-651498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

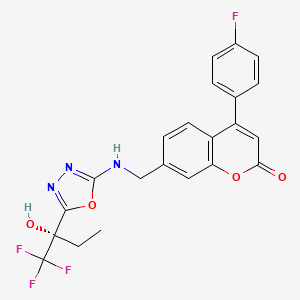

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)